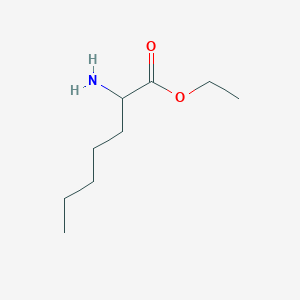

Ethyl 2-aminoheptanoate

Description

Contextualization within the Landscape of α-Amino Esters

Alpha-amino esters, such as Ethyl 2-aminoheptanoate, are fundamental chiral building blocks in organic synthesis. rsc.org They are derivatives of α-amino acids, where the carboxylic acid group is converted into an ester. This modification enhances their solubility in organic solvents and makes them suitable for a wide range of chemical transformations where the free acid might be problematic. The general structure consists of an amino group and an ester group attached to the same carbon atom (the α-carbon). hmdb.ca

The significance of α-amino esters lies in their versatility. They are widely used as precursors for:

Peptides and Peptidomimetics: They are the basic units linked together to form peptides. The synthesis of non-natural peptides often incorporates α-amino ester analogues to introduce specific properties. royalsocietypublishing.org

α,α-Disubstituted α-Amino Acids: These are valuable scaffolds in drug discovery as they can modify peptide conformations and create bioactive compounds. nih.govnih.gov The synthesis of these complex structures often starts from simpler α-amino esters. nih.gov

Heterocyclic Compounds: The functional groups of α-amino esters can be manipulated to construct various ring systems, which are common motifs in pharmaceuticals.

The synthesis of α-amino esters can be achieved through various methods. A common approach involves the esterification of the corresponding amino acid. Other synthetic routes include multi-component reactions, such as those involving organozinc reagents, amines, and ethyl glyoxylate, which allow for the straightforward creation of a range of α-amino esters. organic-chemistry.org Reductive methods starting from α-nitro or α-oxime esters also provide a pathway to these compounds. researchgate.net For instance, the reduction of ethyl 3-aryl-2-nitroacrylates has been studied as a route to α-amino esters. researchgate.net

Table 1: Selected Synthetic Methods for α-Amino Esters

| Method | Description | Key Reactants | Reference |

|---|---|---|---|

| Three-Component Reaction | A convergent approach combining three starting materials in one pot to form the α-amino ester scaffold. | Organozinc reagents, amines, ethyl glyoxylate | organic-chemistry.org |

| Reduction of Nitro-precursors | Involves the synthesis of an α-nitro ester followed by reduction of the nitro group to an amine. | Ethyl nitroacetate, arylacetals, reducing agents (e.g., Zinc/HCl) | researchgate.net |

| Copper-Promoted Dehydrogenation | Directly converts readily available α-amino acid esters into α-enamino esters, which are versatile intermediates. | α-amino acid esters, Cu(II) catalyst | rsc.org |

| Alkylation of Glycine (B1666218) Equivalents | Uses a protected glycine ester enolate which is then reacted with an electrophile (e.g., an alkyl halide). | Diethyl N-Boc-iminomalonate, organomagnesium compounds | organic-chemistry.org |

Historical Development and Evolution of Research on this compound Analogues

The study of this compound is best understood in the context of the broader historical development of α-amino acid synthesis. Early methods like the Strecker synthesis, dating back to the 1850s, laid the groundwork for accessing α-amino acids, though it often involved harsh conditions and toxic reagents like cyanides. nih.gov Over the decades, research has focused on developing milder, more efficient, and stereoselective methods.

The evolution of synthetic strategies for analogues provides insight into the progress in this field. For example, research into the synthesis of unnatural α-amino esters from diethyl malonate has explored Knoevenagel condensations, reductions, and oximations to create a diverse range of products. beilstein-journals.org Similarly, the development of methods to synthesize related compounds, such as ethyl 6-aminohexanoate (B3152083) from caprolactam and ethanol (B145695) in near-critical water, highlights the drive towards greener and more efficient industrial processes. researchgate.net The synthesis of this particular analogue could achieve yields as high as 98% with the use of a Tin(II) chloride catalyst. researchgate.net

The development of phosphorus-containing analogues of amino acids, spurred by the discovery of phosphinothricin, represents another significant evolutionary branch. researchgate.net These analogues, where a phosphonic acid group replaces the carboxylic acid, have found diverse applications. researchgate.net The exploration of depsipeptides, which contain both ester and amide linkages, also illustrates the expanding scope of amino acid chemistry beyond traditional peptides, driven by questions about prebiotic chemistry and the origins of life. royalsocietypublishing.org These historical threads demonstrate a continuous trend towards greater synthetic control, functional group tolerance, and the creation of novel molecular architectures based on the amino acid scaffold.

Current Research Challenges and Opportunities in the Synthesis and Application of this compound

Modern research involving this compound and its analogues is focused on overcoming significant synthetic hurdles and exploring new applications.

Current Research Challenges:

Construction of Quaternary Stereocenters: A primary challenge is the synthesis of α,α-disubstituted α-amino acids, which requires forming a quaternary carbon center at the α-position. nih.govnih.gov This is difficult due to steric hindrance, which often necessitates multi-step approaches and the use of protecting groups. nih.gov

Stereoselectivity: Controlling the stereochemistry at the α-carbon is crucial, especially for applications in pharmaceuticals. While enantioselective versions of classical reactions like the Strecker synthesis exist, they can suffer from low yields or undesired side reactions. nih.gov Developing catalytic asymmetric methods that provide access to all possible stereoisomers remains a key goal. organic-chemistry.org

C-H Bond Functionalization: The direct functionalization of the C-H bonds in the alkyl side chain of compounds like this compound is a highly sought-after but difficult transformation. Achieving regioselectivity and stereoselectivity in these reactions without requiring directing groups is a major challenge. nih.gov

Current Research Opportunities:

Novel Catalytic Methods: There is immense opportunity in the development of new catalytic systems. This includes synergistic enantioselective catalysis, visible-light-mediated photocatalysis, and metal-free methodologies, which offer new pathways for constructing challenging α-amino acid derivatives under mild conditions. nih.govnih.gov For example, an iridium/copper co-catalyzed α-allylation of imine esters has been shown to enable fully stereodivergent synthesis of α,α-disubstituted α-amino acids. organic-chemistry.org

Deuterium (B1214612) Labeling: The synthesis of α-deuterated α-amino esters is an area of growing interest for applications in mechanistic studies and drug development. nih.gov Recently, an efficient method using 2-hydroxynicotinaldehyde (B1277654) as a catalyst in D₂O has been developed for this purpose under mild conditions. nih.gov

Drug Discovery and Material Science: α-Amino esters are precursors to bioactive compounds. nih.gov this compound can be incorporated into peptide chains to create peptidomimetics with enhanced stability or novel biological activity. Research has shown that derivatives of related aminoheptanoic acids are used in the synthesis of antidepressant agents. google.com Furthermore, amino acid-based molecules are being explored as permeation enhancers for transdermal drug delivery systems. mdpi.com

Table 2: Research Frontiers for α-Amino Ester Derivatives

| Area | Objective | Example Approach / Application | Reference |

|---|---|---|---|

| Asymmetric Catalysis | To achieve high enantiomeric excess in the synthesis of chiral amino esters. | Use of chiral ligands with metal catalysts (e.g., Palladium, Iridium, Copper) for allylation or arylation reactions. | organic-chemistry.org |

| Photocatalysis | To enable novel bond formations under mild conditions using visible light. | Generation of radical intermediates for C-C and C-X bond formation to build complex scaffolds. | nih.govnih.gov |

| C-H Functionalization | To directly modify the side chain of the amino ester, avoiding pre-functionalization steps. | Transition metal-catalyzed cross-coupling of α-C(sp³)–H bonds. | nih.gov |

| Isotope Labeling | To incorporate stable isotopes like deuterium for use in metabolic studies and drug development. | Organocatalytic hydrogen isotope exchange (HIE) in heavy water (D₂O). | nih.gov |

| Biocatalysis | To use enzymes for highly selective and environmentally friendly synthesis. | Transaminase-mediated reactions for the production of chiral amino acids and amines. | rsc.org |

Compound Index

Structure

3D Structure

Properties

Molecular Formula |

C9H19NO2 |

|---|---|

Molecular Weight |

173.25 g/mol |

IUPAC Name |

ethyl 2-aminoheptanoate |

InChI |

InChI=1S/C9H19NO2/c1-3-5-6-7-8(10)9(11)12-4-2/h8H,3-7,10H2,1-2H3 |

InChI Key |

YXCHCRBZIFAAGF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C(=O)OCC)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl 2 Aminoheptanoate

Chemo-Enzymatic and Biocatalytic Pathways for Enantioselective Synthesis

The use of enzymes in organic synthesis offers a green and highly selective alternative to traditional chemical methods for producing enantiomerically pure compounds. Biocatalysis, utilizing either isolated enzymes or whole-cell systems, is particularly advantageous for creating chiral molecules such as the stereoisomers of Ethyl 2-aminoheptanoate.

Development and Optimization of Enzymatic Transformations involving Aminoheptanoate Precursors

The synthesis of chiral this compound often begins with enzymatic transformations of its precursors, such as 2-aminoheptanoic acid or 2-oxoheptanoic acid. Enzymes, particularly lipases and transaminases, are central to these strategies.

Lipases are widely employed for the kinetic resolution of racemic mixtures of amino esters. nih.govnih.gov In this approach, a racemic mixture of this compound is exposed to a lipase (B570770), which selectively catalyzes the hydrolysis or transesterification of one enantiomer, leaving the other unreacted. For instance, lipases can selectively hydrolyze the L-amino acid ester from a racemic mixture, allowing for the separation of the unreacted D-amino acid ester. nih.gov The efficiency of these resolutions is governed by factors such as the choice of enzyme, solvent, and reaction conditions. nih.gov

Another key enzymatic transformation involves the use of transaminases (TAs) or amine dehydrogenases (AmDHs) for the asymmetric synthesis of the precursor, 2-aminoheptanoic acid, from the prochiral keto acid, 2-oxoheptanoic acid. rsc.orgmdpi.comresearchgate.net Transaminases catalyze the transfer of an amino group from a donor molecule to the keto acid, establishing the chiral center with high enantioselectivity. nih.govnih.gov Similarly, AmDHs can perform reductive amination of the keto acid to yield the desired amino acid. whiterose.ac.uk The resulting enantiomerically pure 2-aminoheptanoic acid can then be chemically esterified to yield the target ethyl ester.

| Enzyme Class | Transformation | Substrate Example | Key Advantage |

| Lipase | Kinetic Resolution | Racemic this compound | High enantioselectivity in hydrolyzing or acylating one enantiomer, allowing separation. nih.govnih.gov |

| Transaminase (TA) | Asymmetric Amination | 2-Oxoheptanoic Acid | Direct formation of a chiral amino acid from a prochiral keto acid with high optical purity. rsc.orgnih.gov |

| Amine Dehydrogenase (AmDH) | Reductive Amination | 2-Oxoheptanoic Acid | Stereoselective synthesis of the precursor amino acid. whiterose.ac.uk |

| Glutamate Dehydrogenase | Reductive Amination | 2-Keto-6-hydroxyhexanoic acid (Norleucine precursor) | High yield and optical purity for structurally similar amino acids. nih.gov |

Asymmetric Synthesis Approaches for this compound Stereoisomers

Achieving high stereoselectivity is paramount in the synthesis of chiral molecules. Chemo-enzymatic methods provide robust pathways to access specific stereoisomers of this compound.

One of the most effective methods is the Enzymatic Kinetic Resolution (EKR) of the racemic ester. Lipases, such as those from Candida antarctica (CAL-A and CAL-B) or Pseudomonas cepacia, are frequently used biocatalysts for this purpose. nih.govmdpi.com The process involves the enantioselective acylation or hydrolysis of the racemic ester. For example, in a hydrolysis reaction, the lipase will preferentially act on one enantiomer (e.g., the L-enantiomer), converting it to the corresponding carboxylic acid. This leaves the unreacted ester (e.g., the D-enantiomer) in high enantiomeric excess. The separation of the resulting acid and the unreacted ester is typically straightforward. The success of the resolution is highly dependent on the enzyme's enantioselectivity (E-value), with high E-values indicating excellent separation. mdpi.com

Alternatively, an asymmetric synthesis approach can be employed, starting from a prochiral precursor. The biocatalytic reductive amination of ethyl 2-oxoheptanoate or the amination of 2-oxoheptanoic acid followed by esterification are prime examples. nih.govthieme-connect.de Transaminases can be selected to produce either the (S)- or (R)-enantiomer of the amino acid, depending on the enzyme's inherent stereopreference. rsc.org This method avoids the 50% theoretical yield limit of kinetic resolutions, making it a more atom-economical approach.

| Approach | Biocatalyst | Principle | Outcome |

| Enzymatic Kinetic Resolution (EKR) | Lipase (e.g., from Candida antarctica) | Selective hydrolysis or acylation of one enantiomer in a racemic mixture of this compound. nih.govnih.gov | One enantiomer as the unreacted ester, the other as the hydrolyzed acid, both with high enantiomeric excess. |

| Asymmetric Synthesis | Transaminase (ω-TA) | Stereoselective transfer of an amino group to 2-oxoheptanoic acid. nih.gov | A single enantiomer of 2-aminoheptanoic acid, which is then esterified. |

| Dynamic Kinetic Resolution (DKR) | Lipase + Racemization Catalyst | Combines kinetic resolution with in-situ racemization of the slower-reacting enantiomer. nih.gov | Theoretical yield of a single enantiomer approaching 100%. |

Engineered Biocatalysts for Enhanced Yield and Stereoselectivity

While naturally occurring enzymes offer remarkable catalytic properties, their performance can often be improved for industrial applications involving non-natural substrates like aminoheptanoate precursors. Protein engineering techniques, such as directed evolution and site-directed mutagenesis, are employed to create bespoke biocatalysts with enhanced activity, stability, and stereoselectivity. nih.govrsc.org

Directed evolution mimics the process of natural selection in the laboratory. It involves creating large libraries of enzyme variants through random mutagenesis, followed by high-throughput screening to identify mutants with improved properties. This iterative process has been successfully used to enhance the performance of transaminases and other enzymes for the synthesis of non-canonical amino acids. nih.govacs.org For example, engineering can expand the substrate scope of a transaminase to efficiently accept bulkier substrates like 2-oxoheptanoic acid or improve its stability in organic solvents.

Computational modeling and rational design also play a crucial role. By understanding the three-dimensional structure of an enzyme's active site, scientists can make specific amino acid substitutions to improve substrate binding and catalytic efficiency. nih.govresearchgate.net This can lead to biocatalysts that not only produce the desired stereoisomer of this compound with higher yield but also with near-perfect enantiomeric excess (>99% e.e.). nih.gov These engineered enzymes are pivotal in developing economically viable and sustainable manufacturing processes for chiral fine chemicals. nih.govrsc.org

Novel Chemical Synthesis Routes for this compound

While biocatalytic methods offer unparalleled selectivity, advancements in chemical synthesis continue to provide efficient and scalable routes to α-amino esters. These methods focus on improving reaction conditions, catalyst efficiency, and atom economy.

Fischer Esterification Modifications and Modern Catalytic Systems

The most direct and classical method for synthesizing this compound from 2-aminoheptanoic acid is the Fischer esterification. This reaction involves treating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst. nih.govresearchgate.net The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product. This is typically accomplished by using a large excess of the alcohol (ethanol) or by removing the water formed during the reaction, for instance, through azeotropic distillation. semanticscholar.org

Traditional catalysts include mineral acids like sulfuric acid (H₂SO₄) or gaseous hydrogen chloride (HCl). semanticscholar.org However, these catalysts can lead to challenges in product isolation and waste disposal. Modern modifications focus on the use of heterogeneous solid acid catalysts, which can be easily separated from the reaction mixture and recycled. Examples of such catalysts include:

Ion-exchange resins

Zeolites

Sulfonated metal oxides nih.gov

Graphene oxide rsc.org

These modern catalytic systems offer advantages such as milder reaction conditions, easier work-up procedures, and reduced environmental impact, making the Fischer esterification a more sustainable process. nih.gov

| Catalyst Type | Example | Key Advantages |

| Mineral Acid (Homogeneous) | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic acid (p-TsOH) | Low cost, high catalytic activity. rsc.orgresearchgate.net |

| Solid Acid (Heterogeneous) | Sulfonated Zirconia, Amberlyst-15 | Easy separation and catalyst reusability, often milder conditions. nih.gov |

| Lewis Acids | Hafnium(IV) or Zirconium(IV) salts | High efficiency for direct condensation of acids and alcohols. rsc.org |

Direct Synthesis from Precursors via Amide Coupling Reactions

While the term "amide coupling" does not directly yield an ester, the underlying principle of forming the core amino acid structure from precursors is a key strategy. A highly effective chemical route to the precursor, 2-aminoheptanoic acid, is through the amination of an α-halo acid.

This synthesis typically involves a two-step process:

Bromination : Heptanoic acid is first converted to ethyl 2-bromoheptanoate or 2-bromoheptanoic acid. The latter is achieved via a reaction like the Hell-Volhard-Zelinsky reaction.

Amination : The resulting α-bromo derivative undergoes nucleophilic substitution with an ammonia (B1221849) source, such as concentrated aqueous ammonia, to introduce the amino group at the α-position. nih.gov

If starting with ethyl 2-bromoheptanoate, this reaction directly yields the target racemic this compound. The product can then be used as a racemate or be subjected to resolution to separate the enantiomers. This pathway provides a reliable, non-biocatalytic method for constructing the fundamental amino ester structure from readily available fatty acid precursors.

Chemical Reactivity and Mechanistic Investigations of Ethyl 2 Aminoheptanoate

Reactivity of the Amino Functionality

The primary amino group in Ethyl 2-aminoheptanoate is a nucleophilic center, making it susceptible to reactions with various electrophiles. Its reactivity is central to the synthesis of more complex molecules.

Formation of N-Substituted Derivatives and Protective Group Strategies

The nucleophilic nature of the amino group allows for the straightforward formation of N-substituted derivatives. However, to achieve selectivity in multifunctional molecules, the amino group often requires temporary masking with a protecting group. organic-chemistry.org Protecting an amine converts it into a carbamate, rendering it non-nucleophilic and allowing other functional groups to react selectively with electrophiles. organic-chemistry.org The choice of protecting group is critical and is often guided by the concept of orthogonality, where different protecting groups can be removed under distinct conditions without affecting each other. researchgate.net

Common protecting groups applicable to the amino functionality of this compound include the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups. researchgate.net

Boc Group: Introduced using Di-tert-butyl dicarbonate (B1257347) (Boc)₂O, the Boc group is stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid, TFA). researchgate.netcreative-peptides.com

Fmoc Group: Introduced using Fmoc-Cl or Fmoc-OSu, the Fmoc group is stable to acidic conditions but is removed by treatment with a mild base, such as piperidine (B6355638) in DMF. researchgate.netug.edu.pl

The selection between these groups allows for strategic, selective deprotection during a synthetic sequence. organic-chemistry.org The ideal protecting group is introduced in high yield, is stable to the desired reaction conditions, and is removed cleanly and efficiently. researchgate.net

| Protecting Group | Introduction Reagent | Cleavage Conditions | Stability |

| Boc (tert-butyloxycarbonyl) | Di-tert-butyl dicarbonate | Strong acids (e.g., TFA, HCl) | Stable to bases, hydrogenation |

| Fmoc (9-fluorenylmethoxycarbonyl) | Fmoc-Cl, Fmoc-OSu | Mild bases (e.g., Piperidine) | Stable to acids |

| Z (Benzyloxycarbonyl) | Benzyl (B1604629) chloroformate | Catalytic hydrogenation, strong acids | Stable to mild acid/base |

| Tos (p-Toluenesulfonyl) | Tosyl chloride | Na/liquid ammonia (B1221849) | Stable to acid and base |

Condensation and Cyclization Reactions Leading to Heterocyclic Systems

The bifunctional nature of this compound allows it to undergo both intermolecular and intramolecular condensation and cyclization reactions to form various heterocyclic systems.

Intermolecular Condensation: Like other α-amino esters, two molecules of this compound can undergo intermolecular condensation. Under thermal conditions, this can lead to the formation of a six-membered cyclic dipeptide, a 2,5-diketopiperazine derivative. This reaction involves the aminolysis of the ester of one molecule by the amino group of a second molecule, followed by a second, intramolecular aminolysis to close the ring.

Intramolecular Cyclization: While less common for acyclic amino esters without activation, intramolecular cyclization can be induced. For instance, N-acylated derivatives could potentially cyclize to form five-membered lactams (pyrrolidinones) or other heterocyclic structures, depending on the nature of the N-substituent and reaction conditions.

Condensation with Carbonyls: The primary amino group readily condenses with aldehydes and ketones to form imines (Schiff bases). These imine intermediates can be crucial in the synthesis of more complex heterocyclic systems. For example, a Pictet-Spengler type reaction could be envisaged if the N-substituent were an appropriate aryl-ethyl group, leading to tetrahydroisoquinoline derivatives.

Reductive and Oxidative Transformations of the Amino Group

The amino group of this compound can undergo both oxidative and reductive transformations, although the latter is less common as the primary amine is already in a reduced state.

Oxidative Transformations: The oxidation of primary amines can be challenging but offers pathways to other nitrogen-containing functional groups.

Oxidation to Imines: Controlled oxidation can yield the corresponding imine, though these are often unstable and prone to hydrolysis or further reaction.

Deamination: Oxidative deamination can convert the amino group into a ketone. This process can be a side reaction in some catalytic systems. Studies on the gold-catalyzed oxidation of amino alcohols have shown that the presence of an amino group can lead to deamination, forming by-products. mdpi.com

Reductive Transformations: The primary amine itself is not typically reduced further. However, this compound can participate as the amine component in reductive amination . In this reaction, it would first condense with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ (e.g., using sodium borohydride (B1222165) or catalytic hydrogenation) to form a new secondary amine.

Reactions Involving the Ester Moiety

The ethyl ester group is an electrophilic center, primarily susceptible to nucleophilic acyl substitution reactions.

Transesterification Reactions and Their Kinetic Studies

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from a different alcohol. masterorganicchemistry.com This reaction is reversible and is typically performed using a large excess of the new alcohol to drive the equilibrium toward the desired product. mdpi.com The reaction can be catalyzed by either acids or bases. masterorganicchemistry.com

Base-Catalyzed Transesterification: This proceeds via a nucleophilic addition-elimination mechanism. An alkoxide (e.g., sodium methoxide (B1231860) in methanol) attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The subsequent elimination of the ethoxide group yields the new ester. masterorganicchemistry.com

Acid-Catalyzed Transesterification: The reaction begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The new alcohol then attacks the carbonyl carbon, leading to a tetrahedral intermediate. After proton transfers, ethanol (B145695) is eliminated, and deprotonation yields the final product. masterorganicchemistry.com

Kinetic studies of transesterification, particularly in biodiesel production, often show the reaction follows a pseudo-first-order kinetic model. mdpi.com The reaction rate is influenced by temperature, catalyst concentration, and the molar ratio of alcohol to ester. mdpi.comresearchgate.net For instance, in the transesterification of vegetable oils with ethanol, increasing the temperature from 35 °C to 80 °C significantly increases the reaction rate and yield. mdpi.com

| Parameter | Acid Catalysis | Base Catalysis |

| Catalyst | H₂SO₄, HCl | NaOEt, NaOH, K₂CO₃ |

| Mechanism | Protonation of C=O, nucleophilic attack by R'OH | Nucleophilic attack by R'O⁻ on C=O |

| Intermediate | Tetrahedral, positively charged | Tetrahedral, negatively charged |

| Conditions | Typically requires heat | Often proceeds at lower temperatures |

| Reversibility | Highly reversible | Highly reversible |

Amidation and Hydrolysis Reactions Under Controlled Conditions

Amidation: The ester group can be converted to an amide through reaction with a primary or secondary amine. This reaction, known as aminolysis, is generally slower than hydrolysis and often requires elevated temperatures or catalysis. Recent developments have shown that Lewis acids can catalyze the direct amidation of unprotected amino acids and their esters. nih.gov For example, catalysts like B(OCH₂CF₃)₃ can facilitate the reaction of an amino ester with an amine under dehydrative conditions, providing a direct route to the corresponding amide without the need for protecting the amino group of the amino ester. nih.gov

Hydrolysis: The ester can be hydrolyzed back to the parent carboxylic acid (2-aminoheptanoic acid) under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. The mechanism is similar to acid-catalyzed transesterification, with water acting as the nucleophile. ck12.org

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process where a stoichiometric amount of base (e.g., NaOH) is consumed. libretexts.org The hydroxide (B78521) ion attacks the carbonyl carbon, and the subsequent elimination of ethoxide yields the carboxylate salt. An acidic workup is required to protonate the carboxylate and obtain the free carboxylic acid. ck12.orglibretexts.org

Transformations of the Alkyl Chain

The heptyl chain of this compound, while generally considered unactivated, can undergo specific transformations under appropriate conditions. These reactions primarily involve radical-mediated processes for functionalization and rearrangements proceeding through carbocationic intermediates.

Functionalization of the Heptyl Chain via Electrophilic and Nucleophilic Substitution

Direct electrophilic or nucleophilic substitution on the unactivated sp³-hybridized carbons of the heptyl chain is challenging due to the lack of inherent reactivity. However, remote functionalization can be achieved through intramolecular radical-mediated pathways, which generate a reactive center on the alkyl chain that can then be trapped by a nucleophile or undergo further reactions.

Remote Functionalization via Intramolecular Hydrogen Abstraction

Two notable methods for achieving remote functionalization of alkyl chains are the Hofmann-Löffler-Freytag reaction and the Barton reaction. These reactions rely on the generation of a radical centered on a heteroatom (nitrogen or oxygen), which then abstracts a hydrogen atom from a sterically accessible position on the alkyl chain, typically the δ-carbon, through a six-membered transition state. alfa-chemistry.comwikipedia.orgwikipedia.org

The Hofmann-Löffler-Freytag Reaction:

This reaction provides a pathway to synthesize pyrrolidine (B122466) derivatives from N-haloamines. alfa-chemistry.comwikipedia.org In the context of this compound, the amino group would first need to be N-halogenated, for example, with N-chlorosuccinimide (NCS) or bromine in the presence of a base. The resulting N-haloamino ester, upon treatment with acid and subjected to thermal or photochemical conditions, would generate a nitrogen-centered radical cation. wikipedia.org

This radical can then abstract a hydrogen atom intramolecularly. The abstraction preferentially occurs from the δ-carbon (C5 of the heptyl chain) due to the thermodynamic stability of the six-membered cyclic transition state. alfa-chemistry.com This generates a carbon-centered radical at the 5-position of the heptyl chain. This radical is then trapped by the halogen, forming a 5-haloalkylamino ester. Subsequent treatment with a base promotes an intramolecular nucleophilic substitution (SN2) reaction, leading to the formation of a substituted pyrrolidine ring.

Mechanistic Steps of the Hofmann-Löffler-Freytag Reaction on this compound:

| Step | Description | Intermediate/Product |

| 1. N-Halogenation | The amino group of this compound is converted to an N-haloamine. | Ethyl 2-(N-chloroamino)heptanoate |

| 2. Protonation | In the presence of a strong acid, the N-haloamine is protonated. | N-chloroammonium salt |

| 3. Homolytic Cleavage | Photochemical or thermal energy induces homolytic cleavage of the N-Cl bond. | Nitrogen-centered radical cation |

| 4. 1,5-Hydrogen Abstraction | The nitrogen radical abstracts a hydrogen atom from the δ-carbon (C5). | Carbon-centered radical at C5 |

| 5. Halogen Transfer | The carbon radical abstracts a chlorine atom from another N-chloroammonium salt. | Ethyl 2-amino-5-chloroheptanoate derivative |

| 6. Cyclization | Treatment with base leads to intramolecular SN2 displacement of the chloride. | Ethyl 2-(pyrrolidin-2-yl)acetate derivative |

The Barton Reaction:

Similar to the Hofmann-Löffler-Freytag reaction, the Barton reaction can functionalize the δ-carbon of an alkyl chain. wikipedia.orgalfa-chemistry.com This method involves the photolysis of an alkyl nitrite (B80452) ester, which can be prepared from the corresponding alcohol. To apply this to this compound, a hydroxyl group would need to be introduced into the heptyl chain first, for instance, through a separate synthetic step. Assuming a derivative, ethyl 2-amino-x-hydroxyheptanoate, is available, it could be converted to the corresponding nitrite ester using nitrosyl chloride. wikipedia.org

Photolysis of this nitrite ester would generate an alkoxy radical. This radical would then undergo intramolecular 1,5-hydrogen abstraction from the δ-carbon relative to the hydroxyl group's original position, creating a carbon-centered radical. This radical is then trapped by the nitrosyl radical (•NO) to form a nitroso compound, which typically tautomerizes to a more stable oxime. wikipedia.orgalfa-chemistry.com

Hypothetical Application of the Barton Reaction:

| Reactant | Conditions | Key Intermediate | Product |

| Ethyl 2-amino-5-hydroxyheptanoate | 1. NOCl, Pyridine 2. hν (photolysis) | Alkoxy radical followed by C5 carbon radical | Ethyl 2-amino-5-(hydroxyimino)heptanoate |

Rearrangement Reactions and Their Mechanistic Elucidation

Rearrangement reactions of the heptyl chain of this compound would typically proceed through carbocation intermediates. Such intermediates could be generated, for example, by the loss of a leaving group from a functionalized heptyl chain. The driving force for these rearrangements is the formation of a more stable carbocation. wikipedia.orglscollege.ac.in

Wagner-Meerwein Rearrangements:

These are a class of carbocation rearrangements involving a 1,2-shift of a hydride, alkyl, or aryl group. wikipedia.orglscollege.ac.in If a carbocation were to be generated on the heptyl chain of an this compound derivative, for instance, at a secondary carbon, it could potentially rearrange to a more stable secondary or tertiary carbocation if a suitable migrating group is available on an adjacent carbon.

Consider a hypothetical scenario where a leaving group (e.g., a tosylate or a halide) is present on the C3 carbon of the heptyl chain. Heterolytic cleavage of the C-leaving group bond would generate a secondary carbocation at C3. This carbocation could then undergo a 1,2-hydride shift from C2 or C4 to form a more stable secondary carbocation. While a 1,2-hydride shift between two secondary carbons might not have a strong thermodynamic driving force, it can occur, leading to a mixture of products.

If a quaternary center were present on the chain, a 1,2-alkyl shift would be more likely, leading to the formation of a more stable tertiary carbocation. masterorganicchemistry.com

Mechanistic Elucidation of a Hypothetical Rearrangement:

Let's postulate the formation of a carbocation at the C4 position of the heptyl chain of an this compound derivative.

Table of Potential Rearrangement Pathways:

| Initial Carbocation | Migrating Group | Rearranged Carbocation | Driving Force |

| Heptan-4-yl cation | Hydride from C3 | Heptan-3-yl cation | Minimal, potential for equilibrium |

| Heptan-4-yl cation | Hydride from C5 | Heptan-5-yl cation | Minimal, potential for equilibrium |

The elucidation of such rearrangement mechanisms would typically involve isotopic labeling studies. For example, by synthesizing a substrate with a deuterium (B1214612) atom at a specific position, one could trace its migration during the reaction by analyzing the product distribution using techniques like mass spectrometry and NMR spectroscopy. Crossover experiments, where two similar but distinguishable substrates are reacted together, can help determine if the rearrangement is intra- or intermolecular. spcmc.ac.in The absence of crossover products would strongly suggest an intramolecular mechanism, which is characteristic of Wagner-Meerwein rearrangements. spcmc.ac.in

Derivatization Strategies and Analogue Development of Ethyl 2 Aminoheptanoate

Synthesis of N-Protected and N-Functionalized Ethyl 2-aminoheptanoate Derivatives

The primary amine of this compound is a key site for chemical modification. To control its reactivity and enable selective reactions at other parts of the molecule, the nitrogen atom is often protected. Common protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), which are introduced by reacting the amino ester with reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) or benzyl (B1604629) chloroformate (Cbz-Cl), respectively. These protecting groups can be selectively removed under specific conditions, allowing for subsequent functionalization.

N-functionalization involves the direct attachment of various chemical moieties to the nitrogen atom. This can be achieved through reactions such as N-alkylation or N-acylation. For instance, reductive amination can introduce new alkyl groups, while reaction with acid chlorides or anhydrides yields N-acyl derivatives. These strategies allow for the synthesis of a diverse library of compounds starting from the parent amino ester. Simple and efficient methods have been developed for the synthesis of enantiomerically enriched N-protected amino derivatives, often starting from precursors like N-protected (aziridin-2-yl)methylphosphonates and employing regioselective ring-opening reactions. nih.gov

Table 1: Common N-Protection Strategies for Amino Esters

| Protecting Group | Reagent | Typical Reaction Conditions | Deprotection Method |

|---|---|---|---|

| tert-butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | Base (e.g., NaHCO₃, Et₃N) in a solvent like THF or Dioxane | Strong acid (e.g., TFA, HCl) |

| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate (Cbz-Cl) | Base (e.g., Na₂CO₃) in water/organic solvent mixture | Catalytic hydrogenation (e.g., H₂, Pd/C) |

| 9-Fluorenylmethoxycarbonyl (Fmoc) | Fmoc-Cl or Fmoc-OSu | Base (e.g., NaHCO₃) in aqueous acetone (B3395972) or dioxane | Mild base (e.g., Piperidine (B6355638) in DMF) |

Preparation of Ester and Amide Analogues with Modified Alkyl Chains

Modification of the ester group and the heptanoate (B1214049) backbone expands the range of accessible analogues. The ethyl ester can be converted to other esters (e.g., methyl, benzyl, or more complex alkyl esters) through transesterification, typically catalyzed by an acid or base in the presence of the corresponding alcohol. This process can alter the molecule's solubility, reactivity, and steric properties.

Alternatively, the ester can be converted into an amide through aminolysis, which involves reacting the ester with a primary or secondary amine. This reaction forms a stable amide bond and is a common strategy for linking the amino acid scaffold to other molecules or building peptide-like structures. The synthesis of fatty N-[2-[(2-hydroxyethyl) amino] ethyl]-amides, for example, can be achieved through the direct amidation of an oil with an appropriate amino alcohol. researchgate.net

Further modifications can be made to the heptyl side chain, although this is often more complex and may require starting from different precursors. Strategies could involve introducing unsaturation or branching to the alkyl chain to study structure-activity relationships or modify the physical properties of resulting materials.

Development of Oligomeric and Polymeric Structures Incorporating this compound Units

This compound can be used as a monomer for the synthesis of oligomers and polymers, particularly biodegradable poly(ester amides) (PEAs). These materials combine the beneficial properties of polyesters and polyamides and are of significant interest for biomedical applications. rsc.orgresearchgate.net The incorporation of the heptyl side chain from this compound can impart hydrophobicity and influence the thermal and mechanical properties of the resulting polymer.

A common method for synthesizing PEAs involves a two-step process. First, a diamide-diester monomer is prepared from the amino acid ester. For example, two molecules of this compound could be coupled with a dicarboxylic acid chloride (e.g., sebacoyl chloride) to form a diamide-diester. This monomer is then subjected to polycondensation with a diol (e.g., 1,4-butanediol) to yield the final poly(ester amide). researchgate.net This approach allows for the creation of polymers with a regular, repeating structure.

The resulting polymers are characterized using a variety of techniques to determine their structure, molecular weight, and physical properties.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) is used to confirm the chemical structure of the polymer and verify the successful incorporation of the monomer units. nih.gov

Fourier-Transform Infrared (FTIR) spectroscopy identifies the characteristic functional groups present in the polymer, such as ester (C=O stretch) and amide (N-H stretch, C=O stretch) bonds.

Gel Permeation Chromatography (GPC) is employed to determine the molecular weight and polydispersity index (PDI) of the polymer chains.

Differential Scanning Calorimetry (DSC) is used to measure thermal transitions, such as the glass transition temperature (Tg) and melting temperature (Tm), which provide insight into the material's amorphous or crystalline nature. researchgate.net

Table 2: Representative Thermal Properties of Amino Acid-Based Poly(ester amide)s

| Polymer System | Glass Transition Temperature (Tg) | Melting Temperature (Tm) | Source |

|---|---|---|---|

| PEA from Sebacic acid, 1,4-butanediol, and Glycine (B1666218) | -8 °C | 153 °C | researchgate.net |

| PEA from Succinic acid and 1,4-butanediol | -33 °C to -8 °C | 115 °C to 153 °C | researchgate.net |

| PEA from L-lysine, Adipoyl chloride, and 1,6-hexanediol | 15-20 °C | Not reported | researchgate.net |

This compound, or a derivative thereof, can be used as a comonomer in polymerization reactions to tailor the properties of the final material. By incorporating it into a polymer backbone with other monomers, properties such as hydrophobicity, degradability, and mechanical strength can be finely tuned.

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the detailed structural analysis of ethyl 2-aminoheptanoate, providing insights into its atomic connectivity, stereochemistry, and functional group composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. elsevierpure.com One-dimensional NMR (¹H and ¹³C) provides primary information about the chemical environment of protons and carbons. However, for a complete and unambiguous assignment and for determining stereochemistry, multidimensional NMR techniques are employed. elsevierpure.com

Correlation Spectroscopy (COSY): A 2D NMR experiment that shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be used to trace the connectivity of the entire carbon backbone, from the ethyl ester group through the heptanoate (B1214049) chain.

Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom by linking it to its attached proton(s).

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique is particularly valuable for stereochemical analysis as it identifies protons that are close in space, regardless of whether they are bonded. youtube.com By analyzing the NOE cross-peaks, the relative configuration of the stereocenter at C2 can be investigated.

The combination of these techniques allows for a full assignment of the ¹H and ¹³C spectra and provides crucial data for confirming the compound's constitution and conformation. elsevierpure.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift increments and data from analogous amino acid esters.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Ethyl Group | ||

| -O-CH₂ -CH₃ | ~4.1-4.2 (quartet) | ~61 |

| -O-CH₂-CH₃ | ~1.2-1.3 (triplet) | ~14 |

| Heptanoate Chain | ||

| C1: C =O | - | ~175 |

| C2: α-CH -NH₂ | ~3.5-3.7 (triplet) | ~55 |

| C3: -CH₂ - | ~1.5-1.7 (multiplet) | ~34 |

| C4: -CH₂ - | ~1.3-1.4 (multiplet) | ~25 |

| C5: -CH₂ - | ~1.3-1.4 (multiplet) | ~31 |

| C6: -CH₂ - | ~1.3-1.4 (multiplet) | ~22 |

| C7: -CH₃ | ~0.8-0.9 (triplet) | ~14 |

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental formula of a compound. For this compound (C₉H₁₉NO₂), HRMS can confirm the molecular formula with high accuracy, distinguishing it from other isobaric compounds.

Electron Ionization (EI) and Electrospray Ionization (ESI) are common techniques used for analyzing amino acid esters. nih.gov The fragmentation pattern observed in the mass spectrum provides a fingerprint that helps to confirm the structure. The most characteristic fragmentation of α-amino acid ethyl esters involves the cleavage of the bond between the α-carbon and the carboxyl group. acs.orgchimia.ch

Key Fragmentation Pathways:

Loss of the ethoxycarbonyl radical (•COOEt): This is a dominant fragmentation pathway for α-amino acid esters, resulting in the formation of an iminium ion. chimia.ch The resulting fragment ion, [M - COOEt]+, is often the base peak in the spectrum.

Loss of the side chain: Cleavage of the Cα-Cβ bond can lead to the loss of the pentyl side chain.

Loss of an ethanol (B145695) molecule (C₂H₅OH): This can occur from the molecular ion, particularly under ESI conditions.

Table 2: Expected HRMS Fragments for this compound (C₉H₁₉NO₂)

| Ion | Formula | Predicted m/z (monoisotopic) | Description |

|---|---|---|---|

| [M+H]⁺ | [C₉H₂₀NO₂]⁺ | 174.1489 | Protonated Molecular Ion (ESI) |

| [M]⁺• | [C₉H₁₉NO₂]⁺• | 173.1416 | Molecular Ion (EI) |

| [M - COOEt]⁺ | [C₇H₁₆N]⁺ | 100.1277 | Loss of ethoxycarbonyl group (base peak) |

| [M - C₅H₁₁]⁺ | [C₄H₈NO₂]⁺ | 102.0550 | Loss of the pentyl side chain |

Determining the enantiomeric excess (ee), or optical purity, is critical for chiral molecules. Chiral chromatography is the gold standard for separating and quantifying enantiomers. yakhak.orgheraldopenaccess.us This can be achieved using High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), or Gas Chromatography (GC) equipped with a chiral stationary phase (CSP). tandfonline.com

Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188) phenylcarbamates, are highly effective for the enantiomeric resolution of α-amino acid esters. yakhak.orgresearchgate.net The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

For effective analysis, especially at low concentrations, derivatization of the amino group is often performed. actascientific.com Common derivatizing agents include 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) or 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl), which introduce a chromophore or fluorophore, enhancing UV or fluorescence detection and often improving chiral recognition. yakhak.orgphenomenex.com

Table 3: Typical Chiral Chromatography Conditions for Amino Acid Ester Enantioseparation

| Parameter | HPLC | SFC | GC |

|---|---|---|---|

| Chiral Stationary Phase (CSP) | Amylose or Cellulose tris(3,5-dimethylphenylcarbamate) yakhak.org | Polysaccharide-based (e.g., cellulose, amylose derivatives) tandfonline.com | Chiral cyclodextrin (B1172386) derivatives (e.g., Lipodex E) nih.gov |

| Mobile Phase / Carrier Gas | Hexane/Isopropanol mixtures (Normal Phase) yakhak.org; Acetonitrile/Water (Reversed Phase) phenomenex.com | Supercritical CO₂ with alcohol modifier (e.g., Methanol, Ethanol) tandfonline.com | Hydrogen or Helium nih.gov |

| Derivatization | Often required (e.g., FMOC, NBD) for enhanced detection yakhak.orgphenomenex.com | Often required for polarity and volatility | Required to increase volatility (e.g., N-trifluoroacetyl) nih.gov |

| Detector | UV-Vis, Fluorescence, Circular Dichroism (CD) heraldopenaccess.us | UV-Vis, Mass Spectrometry (MS) | Flame Ionization Detector (FID), Mass Spectrometry (MS) |

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and bonding arrangements within a molecule. researchgate.netmdpi.com These techniques are complementary and can be used to confirm the presence of key structural features in this compound.

The IR and Raman spectra of an amino acid ester are characterized by specific vibrational modes. acs.orgresearchgate.net

N-H stretching: The primary amine group (-NH₂) typically shows symmetric and asymmetric stretching vibrations in the 3300-3500 cm⁻¹ region.

C-H stretching: Vibrations from the alkyl chain and ethyl group appear in the 2850-3000 cm⁻¹ region.

C=O stretching: The ester carbonyl group exhibits a strong, characteristic absorption band around 1730-1750 cm⁻¹. nih.gov This band is a sensitive probe of the local molecular environment.

N-H bending: The bending (scissoring) vibration of the amine group is found around 1600 cm⁻¹.

C-O stretching: The ester C-O bonds show stretching vibrations in the 1100-1300 cm⁻¹ region.

Theoretical calculations using methods like Density Functional Theory (DFT) can be used to predict the vibrational spectra and aid in the assignment of experimental bands. researchgate.net

Table 4: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Spectroscopy Method |

|---|---|---|---|

| Asymmetric & Symmetric N-H Stretch | -NH₂ | 3300 - 3500 | FTIR, Raman |

| Aliphatic C-H Stretch | -CH₃, -CH₂ | 2850 - 3000 | FTIR, Raman |

| C=O Stretch | Ester | 1730 - 1750 | FTIR (Strong), Raman (Weak) |

| N-H Bend (Scissoring) | -NH₂ | 1590 - 1650 | FTIR |

Chromatographic Separation and Purification Techniques

Beyond analytical characterization, chromatography is the primary method for the isolation and purification of target compounds like this compound.

Preparative High-Performance Liquid Chromatography (Prep HPLC) is a powerful technique for isolating chemical compounds in quantities ranging from milligrams to grams. nih.govteledyneisco.com The methods developed for analytical chiral HPLC can be scaled up to a preparative scale to isolate the individual enantiomers (R- and S-ethyl 2-aminoheptanoate) from a racemic mixture.

The process involves using larger columns (typically with internal diameters >10 mm) and higher flow rates. nih.gov Reversed-phase chromatography on C8 or C18 stationary phases is a common approach for purifying amino acids and their derivatives. teledyneisco.comnih.gov By carefully optimizing the mobile phase composition and gradient, it is possible to achieve baseline separation of the target compound from impurities or to separate diastereomers. For the isolation of enantiomers, a preparative chiral stationary phase is required. The collected fractions corresponding to each pure enantiomer can then be concentrated to yield the isolated compounds. nih.gov This is essential for further studies where enantiomerically pure material is required.

Development of hyphenated techniques for complex mixture analysis

The analysis of this compound in complex matrices, such as biological fluids or chemical reaction mixtures, necessitates the use of hyphenated analytical techniques. These methods couple a powerful separation technique with a sensitive detection method, providing the selectivity and specificity required for accurate identification and quantification. The most prominent of these are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds. nih.gov For amino acid esters like this compound, direct analysis is possible, but derivatization is often employed to improve chromatographic properties and sensitivity. nih.gov A common strategy involves the acylation of the primary amine group with reagents like pentafluoropropionic anhydride (B1165640) (PFPA) after the initial esterification of the amino acid. nih.gov This process increases the volatility and thermal stability of the analyte, leading to sharper peaks and better separation on the GC column.

In a typical GC-MS analysis, the derivatized this compound is injected into the GC, where it is vaporized and separated from other components based on its boiling point and interaction with the stationary phase of the column. As the compound elutes from the column, it enters the mass spectrometer, which ionizes the molecule and fragments it in a reproducible pattern. This fragmentation pattern, or mass spectrum, serves as a chemical fingerprint for unambiguous identification. nih.gov The mass spectrometer can be operated in different modes, such as single-ion monitoring (SIM), to enhance sensitivity for quantitative analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, and particularly its tandem version (LC-MS/MS), has become an indispensable tool for analyzing non-volatile and thermally labile compounds, including amino acids and their derivatives. researchgate.netresearchgate.netrestek.com This technique avoids the need for high temperatures that could degrade the sample. This compound can be analyzed directly using reversed-phase chromatography, where separation is achieved based on its polarity. thermofisher.com

The development of an LC-MS/MS method involves optimizing the mobile phase composition to achieve good chromatographic resolution and efficient ionization of the target analyte. researchgate.net The compound is then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which generates protonated molecular ions [M+H]⁺. In tandem mass spectrometry, this parent ion is selected and fragmented to produce a set of characteristic product ions. This transition from a specific parent ion to a specific product ion is highly selective, allowing for accurate quantification even in the presence of co-eluting interferences from a complex matrix. researchgate.net This approach offers high sensitivity, often reaching lower limits of quantification in the micromolar (μmol/L) range or below. researchgate.net

Interactive Table: Illustrative Parameters for Hyphenated Technique Analysis This table presents typical starting parameters for method development for the analysis of this compound, based on established methods for similar amino acid esters.

| Parameter | GC-MS Method (with Derivatization) | LC-MS/MS Method (Direct Analysis) |

|---|---|---|

| Separation Column | Phenyl-methylpolysiloxane (e.g., DB-5ms) | C18 Reversed-Phase |

| Derivatization Agent | Pentafluoropropionic anhydride (PFPA) | None required (direct injection) |

| Carrier Gas / Mobile Phase | Helium | A: Water + 0.1% Formic Acid B: Acetonitrile + 0.1% Formic Acid | | Ionization Technique | Electron Ionization (EI) | Electrospray Ionization (ESI), Positive Mode | | MS Mode | Scan or Single Ion Monitoring (SIM) | Multiple Reaction Monitoring (MRM) | | Typical Monitored Ion (Precursor) | N/A (EI fragments monitored) | [M+H]⁺ | | Typical Monitored Ion (Product) | N/A | Characteristic fragment ions |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a molecule in its solid, crystalline form. nih.gov This technique provides unambiguous data on bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation and how it packs into a crystal lattice.

For a molecule like this compound, a successful crystallographic analysis would yield critical structural information. It would confirm the geometry of the ester and amine functional groups and reveal the conformation of the flexible seven-carbon heptanoate chain. Furthermore, it would elucidate the intermolecular interactions that stabilize the crystal structure, such as hydrogen bonds formed between the amino group of one molecule and the carbonyl oxygen of a neighboring molecule.

The primary challenge in the X-ray crystallographic analysis of this compound is the growth of a single crystal of sufficient size and quality, a process that can be difficult for flexible, non-chiral molecules. nih.gov As of current literature, a specific crystal structure determination for this compound has not been reported. However, studies on other amino acid esters, such as the methyl, ethyl, and butyl esters of L-tyrosine, have successfully determined their crystal structures, demonstrating the feasibility of such analyses for this class of compounds. acs.org These studies show that amino acid esters often form layered structures stabilized by extensive hydrogen-bonding networks.

Interactive Table: Hypothetical Crystallographic Data for this compound This table illustrates the type of data that would be obtained from a successful X-ray diffraction experiment. The values are hypothetical and presented for demonstrative purposes only.

| Crystallographic Parameter | Hypothetical Value / Description |

|---|---|

| Chemical Formula | C₉H₁₉NO₂ |

| Formula Weight | 173.25 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.5 Å, b = 5.8 Å, c = 18.2 Å α = 90°, β = 95°, γ = 90° | | Volume | 1102 ų | | Z (Molecules per unit cell) | 4 | | Key Interactions | Intermolecular N-H···O=C hydrogen bonds |

Computational and Theoretical Studies of Ethyl 2 Aminoheptanoate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve approximations of the Schrödinger equation to provide information on electron distribution, molecular orbital energies, and various reactivity descriptors. For a molecule like ethyl 2-aminoheptanoate, these calculations offer a foundational understanding of its chemical behavior.

Electronic Structure Analysis: Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to determine the electronic structure. Key outputs include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, indicating the molecule's chemical stability and reactivity. A larger gap suggests higher stability and lower reactivity. For an amino acid ester like this compound, the HOMO is typically localized on the amino group, which is the primary site for electrophilic attack, while the LUMO is often centered around the ester carbonyl group, the site for nucleophilic attack.

Reactivity Descriptors: From the electronic structure, various reactivity descriptors can be calculated to predict how the molecule will interact with other chemical species. These descriptors provide a quantitative measure of reactivity at different sites within the molecule.

A representative set of calculated electronic properties for a generic short-chain amino acid ester, illustrating what would be expected for this compound, is presented below.

| Property | Representative Value | Description |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |

| LUMO Energy | 1.2 eV | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap | 7.7 eV | Indicator of chemical stability and reactivity. |

| Dipole Moment | 2.5 D | Measure of the overall polarity of the molecule. |

| Electron Affinity | 0.8 eV | Energy released when an electron is added to the molecule. |

| Ionization Potential | 8.9 eV | Energy required to remove an electron from the molecule. |

Note: These values are illustrative and based on typical calculations for similar amino acid esters.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational flexibility and interactions with the surrounding environment. An MD simulation for this compound would typically involve placing the molecule in a simulation box with a chosen solvent, such as water, and then solving Newton's equations of motion for all atoms in the system.

Conformational Analysis: The heptanoyl chain of this compound allows for considerable conformational freedom. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its physical properties and biological activity. The analysis would likely reveal a preference for extended or folded conformations of the alkyl chain depending on the solvent environment.

Intermolecular Interactions: In a solvent, this compound will form various non-covalent interactions, such as hydrogen bonds and van der Waals forces. MD simulations can characterize these interactions in detail. For instance, the amino group and the ester carbonyl oxygen can act as hydrogen bond acceptors, while the N-H protons of the amino group can act as hydrogen bond donors. The long alkyl chain would primarily engage in hydrophobic interactions. Understanding these interactions is key to predicting the molecule's solubility and how it might interact with biological macromolecules.

The following table summarizes the types of intermolecular interactions that would be analyzed in an MD simulation of this compound in an aqueous solution.

| Interaction Type | Interacting Groups on this compound | Interacting Species in Solution | Significance |

| Hydrogen Bonding | Amino group (N-H), Ester carbonyl (C=O) | Water molecules | Influences solubility and conformational stability. |

| Hydrophobic Interactions | Heptanoyl side chain | Non-polar molecules or regions of macromolecules | Drives the molecule to aggregate in aqueous environments or bind to hydrophobic pockets in proteins. |

| van der Waals Forces | All atoms | All surrounding molecules | Contribute to the overall stability of intermolecular complexes. |

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by modeling the reaction pathway and identifying the transition state—the highest energy point along the reaction coordinate. For this compound, relevant reactions for study would include its hydrolysis and its participation in peptide bond formation.

Modeling Ester Hydrolysis: The hydrolysis of the ethyl ester group is a fundamental reaction. Computational modeling can be used to compare the acid-catalyzed and base-catalyzed hydrolysis mechanisms. youtube.comyoutube.com The calculations would involve mapping the potential energy surface for the approach of a water molecule (in the case of acid catalysis, after protonation of the carbonyl oxygen) or a hydroxide (B78521) ion (in the case of base catalysis) to the ester carbonyl carbon. This would lead to the identification of a tetrahedral intermediate and the subsequent transition state for the departure of the ethoxy group.

Transition State Analysis of Peptide Bond Formation: this compound can serve as a building block in peptide synthesis. researchgate.netrsc.org Quantum chemical calculations can model the reaction between the amino group of another amino acid and the ester carbonyl of this compound. pnas.org This would involve locating the transition state for the nucleophilic attack of the amino group on the carbonyl carbon, leading to the formation of a peptide bond and the elimination of ethanol (B145695). pnas.orgnih.gov The activation energy for this process, which can be derived from the energy of the transition state relative to the reactants, is a key parameter in understanding the reaction kinetics.

A hypothetical energy profile for the base-catalyzed hydrolysis of this compound is presented in the table below, illustrating the kind of data obtained from such a study.

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

| Reactants | This compound + OH⁻ | 0 |

| Transition State 1 | [Tetrahedral intermediate formation] | +12.5 |

| Intermediate | Tetrahedral intermediate | -5.2 |

| Transition State 2 | [Ethoxy group departure] | +15.8 |

| Products | 2-aminoheptanoate⁻ + Ethanol | -20.1 |

Note: These energy values are hypothetical and serve to illustrate a typical reaction energy profile.

Prediction of Spectroscopic Properties and Validation with Experimental Data

Computational methods can predict various spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. nih.govresearchgate.net These predicted spectra can be compared with experimental data to validate the computational model and to aid in the interpretation of experimental results.

Prediction of IR Spectra: The calculation of vibrational frequencies is a standard output of quantum chemical calculations. diva-portal.org These frequencies correspond to the absorption bands in an IR spectrum. For this compound, characteristic vibrational modes would include the N-H stretching of the amino group, the C=O stretching of the ester, and various C-H stretching and bending modes of the alkyl chain. Comparing the calculated and experimental IR spectra can confirm the molecular structure and provide information about intermolecular interactions, such as hydrogen bonding, which can cause shifts in the vibrational frequencies.

Prediction of NMR Spectra: NMR chemical shifts can also be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net These calculations provide theoretical chemical shifts for the ¹H and ¹³C nuclei in the molecule. By comparing these predicted shifts with the experimental NMR spectrum, one can confirm the assignment of the observed signals to the corresponding atoms in the molecular structure. This is particularly useful for complex molecules where signal overlap can make experimental assignment challenging.

The table below provides a hypothetical comparison of calculated and experimental spectroscopic data for this compound.

| Spectroscopic Data | Calculated Value | Experimental Value |

| IR Frequencies (cm⁻¹) | ||

| N-H Stretch | 3350, 3280 | 3345, 3275 |

| C=O Stretch | 1735 | 1730 |

| ¹³C NMR Chemical Shifts (ppm) | ||

| C=O (ester) | 174.2 | 173.8 |

| Cα (CH-NH₂) | 55.8 | 55.5 |

| O-CH₂ (ethyl) | 61.5 | 61.2 |

| ¹H NMR Chemical Shifts (ppm) | ||

| N-H | 1.8 | 1.9 |

| Cα-H | 3.5 | 3.6 |

| O-CH₂ (ethyl) | 4.1 | 4.2 |

Note: The calculated and experimental values are illustrative and represent a typical level of agreement for such predictions.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing ethyl 2-aminoheptanoate with high purity and yield?

- Methodology :

- Use a stepwise esterification and amination approach. Monitor reaction progress via gas chromatography (GC) or thin-layer chromatography (TLC) to identify intermediates and byproducts .

- Optimize parameters (e.g., temperature, solvent polarity, catalyst type) using a factorial design to isolate variables affecting yield. For purity, employ recrystallization in non-polar solvents or distillation under reduced pressure .

- Validate purity with NMR spectroscopy (e.g., ¹H/¹³C NMR for functional group confirmation) and mass spectrometry for molecular weight verification .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR, IR) for this compound?

- Methodology :

- Perform replicate experiments to rule out instrumental or procedural errors. Cross-reference with published spectral libraries (e.g., NIST Chemistry WebBook ) .

- Use computational chemistry tools (e.g., Gaussian for DFT calculations) to predict spectra and compare with experimental data .

- Analyze solvent effects (e.g., deuterated vs. non-deuterated solvents) and sample concentration adjustments to minimize artifacts .

Q. What standardized protocols exist for characterizing the compound’s solubility and stability?

- Methodology :

- Conduct solubility tests in solvents of varying polarity (water, ethanol, DMSO) using UV-Vis spectrophotometry to quantify saturation points .

- Assess stability under different storage conditions (temperature, pH, light exposure) via accelerated stability testing and HPLC to track degradation products .

Advanced Research Questions

Q. How can researchers design experiments to investigate this compound’s biological activity (e.g., antimicrobial, enzymatic inhibition)?

- Methodology :

- Use in vitro assays (e.g., broth microdilution for antimicrobial activity, enzyme-linked assays for inhibition kinetics). Include positive/negative controls and replicate trials .

- Perform structure-activity relationship (SAR) studies by synthesizing analogs (e.g., varying alkyl chain length) to identify critical functional groups .

- Validate mechanisms via molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities to target proteins .

Q. What statistical methods are appropriate for analyzing dose-response data in toxicological studies of this compound?

- Methodology :

- Apply non-linear regression models (e.g., log-logistic curves) to calculate EC₅₀/LC₅₀ values. Use software like GraphPad Prism for curve fitting .

- Conduct ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. Report confidence intervals and effect sizes to contextualize significance .

Q. How can contradictory findings in the literature about the compound’s reactivity be systematically addressed?

- Methodology :

- Perform a systematic review to categorize discrepancies (e.g., reaction conditions, analytical techniques). Use meta-analysis to identify trends across studies .

- Replicate conflicting experiments with controlled variables (e.g., identical catalysts, solvents) and publish raw data to enhance reproducibility .

Q. What advanced techniques are recommended for studying the compound’s interaction with lipid bilayers or protein targets?

- Methodology :

- Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .

- Use molecular dynamics simulations (e.g., GROMACS) to model interactions at atomic resolution and predict thermodynamic parameters .

Data Analysis and Presentation

Q. How should researchers handle large datasets from chromatographic or spectroscopic analyses?

- Methodology :

- Use principal component analysis (PCA) to reduce dimensionality and identify key variables influencing outcomes .

- Store raw data in repositories like Zenodo and include processed data in appendices, with critical findings summarized in tables/figures .

Q. What are best practices for ensuring ethical compliance in studies involving this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.